molecular formula C11H8O3 B1678898 Plumbagin CAS No. 481-42-5

Plumbagin

Cat. No.: B1678898
CAS No.: 481-42-5
M. Wt: 188.18 g/mol
InChI Key: VCMMXZQDRFWYSE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Plumbagin, a naphthoquinone compound isolated from Plumbago zeylanica L., has been found to interact with several key proteins involved in cancer signaling . These include PI3Kγ , AKT1/PKBα , Bcl-2 , NF-κB , and Stat3 . Additionally, it has been suggested that this compound may target OCT4 and KLF4 in the treatment of ovarian cancer .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. It has been shown to inhibit the activity of multiple cancer-signaling proteins . For instance, it has been found to inactivate the Akt/NF-kB , MMP-9 , and VEGF pathways, which are essential for cancer cell development .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances reactive oxygen species (ROS) production, generating oxidative stress, and regulates the PI3K/Akt and MAPK signaling pathways . It also inhibits the VEGF-A and VEGF-B pathways, which promote vascular angiogenesis primarily through activation of two receptors, VEGFR1 and VEGFR2 .

Pharmacokinetics

This compound exhibits a pharmacokinetic profile characterized by delayed absorption and short residence time in plasma . This property may explain the weak antimalarial activity of this compound observed in animal models . .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and suppression of tumor cell proliferation through ROS production . It also causes DNA double-strand break by oxidative DNA base damage . In addition, it has been found to induce G2/M cell cycle arrest and down-regulate cell cycle-related proteins in H460 cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the elicitation process incorporated into in vitro cultivation with regenerated plants that retain all of their intact organs has been found to enhance this compound production . Certain elicitors induced root browning and tissue necrosis, as confirmed by propidium iodide (pi) staining .

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-2-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMMXZQDRFWYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075413
Record name 1,4-Naphthalenedione, 5-hydroxy-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-42-5
Record name Plumbagin
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URL https://commonchemistry.cas.org/detail?cas_rn=481-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Plumbagin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plumbagin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17048
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Record name Plumbagin
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Record name 1,4-Naphthalenedione, 5-hydroxy-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2-methyl-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
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Record name PLUMBAGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAS4TBQ4OQ
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Eppendorf tubes containing either 25 mg of CPPD or 1 uM fMLP (with 0.5 uM cytochalasin B) were maintained at 37° C. To the tubes were added 0.5 mL of cells at 37° C. followed by shaking to initiate the reactions. At appropriate times, tubes were centrifuged at 10,000× g for 10 s and 0.4 mL of supernatant was stored at −20° C. for later assay. Myeloperoxidase (MPO) activity was measured by the increase in absorbance at 450 nm that accompanies the oxidation of o-dianisidine. Dianisidine (7.8 mg) was dissolved in 100 mL of 0.1 M citrate buffer, pH 5.5 and to a 1 mL cuvette were added 0.89 mL of the dianisidine solution, followed by 50 mL of 1% Triton X 100, 10 mL of 0.05% hydrogen peroxide and 50 mL of crystal-cell supernatant. MPO activity was determined from the change in absorbance (450 nm) per minute, (ΔA450), using the following relationship: Dianisidine oxidation (nmol/min)=50 ΔA450
Name
fMLP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.8 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.89 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crystal-cell
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of plumbagin?

A1: this compound interacts with a diverse range of molecular targets, contributing to its pleiotropic effects. Key targets include:

  • Transcription factors: Notably, this compound inhibits the activity of NF-κB [, , , ], STAT3 [, , , , ], and FOXM1 [].
  • Signaling pathways: It modulates several signaling cascades, including PI3K/AKT/mTOR [, , , ], MAPK (JNK, p38, ERK) [, , , ], and Wnt/β-catenin [, ].
  • Cellular proteins: this compound interacts with tubulin [, ], disrupting microtubule dynamics. It also affects the expression and function of proteins like p53 [, , ], Bcl-2 family members [, , ], and caspases [, ].
  • Ion channels: this compound inhibits both Ca2+-activated chloride channels (CaCC) and cystic fibrosis transmembrane conductance regulator (CFTR) channels [].

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: this compound's interaction with these targets influences various cellular processes, leading to its observed effects:

  • Anti-proliferative activity: Inhibition of proliferation is linked to cell cycle arrest, particularly in the G2/M phase [, , ], and induction of apoptosis [, , , , , , ] in various cancer cell lines. These effects are mediated through modulation of cell cycle regulators, pro-apoptotic proteins (Bax), and apoptotic pathways.
  • Anti-inflammatory activity: this compound suppresses inflammation by inhibiting the NF-κB pathway, thereby reducing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-8 [, , ].
  • Anti-metastatic activity: this compound inhibits the invasion and migration of cancer cells [, , ], potentially by suppressing matrix metalloproteinase (MMP) expression and modulating epithelial-mesenchymal transition (EMT) [, ].
  • Antioxidant activity: this compound exhibits both pro-oxidant and antioxidant effects depending on the context. It can induce ROS production leading to cell death in cancer cells [, ], while in other contexts, it can activate the Nrf2 pathway, promoting the expression of antioxidant enzymes [, ].

Q3: What is the chemical structure and formula of this compound?

A3: this compound (5-hydroxy-2-methyl-1,4-naphthoquinone) is a bicyclic naphthoquinone with the molecular formula C11H8O3.

Q4: What are the key spectroscopic characteristics of this compound?

A4: Spectroscopic data is crucial for identifying and characterizing this compound:

    Q5: What is known about the stability of this compound under various conditions?

    A5: this compound's stability is influenced by factors such as temperature, pH, light exposure, and the presence of oxidizing agents. Studies exploring specific stability profiles under different conditions would be valuable.

    Q6: What are the challenges and strategies for formulating this compound to improve its stability, solubility, or bioavailability?

    A6: this compound exhibits limited water solubility, potentially hindering its bioavailability. Formulation strategies to address this issue include:

    • Nanoemulsions: this compound-loaded nanoemulsions have shown improved stability, controlled release, and enhanced antiproliferative activity against prostate cancer cells [].

    Q7: What evidence supports the anticancer activity of this compound in preclinical models?

    A7: Numerous studies demonstrate this compound's anticancer effects in vitro and in vivo:

    • In vitro studies: this compound inhibits proliferation, induces apoptosis, and suppresses invasion in various cancer cell lines, including lung cancer [, , ], breast cancer [, , ], liver cancer [, , ], and others [, , , ].
    • In vivo studies: this compound reduces tumor growth in xenograft models of lung cancer [], breast cancer [], and other cancers. It also demonstrates protective effects in models of liver fibrosis [, ], arthritis [], and spinal cord injury [].

    Q8: What is the safety profile of this compound based on current research?

    A8: While this compound shows promising therapeutic potential, further research is necessary to establish its safety profile comprehensively.

    • Toxicity studies: In vivo studies suggest that this compound can induce toxicity at high doses. For example, in a study on pregnant rats, this compound administration caused a reduction in body weight and abortifacient effects [].

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